molecular formula C6H13ClN2O B1424044 N-Allyl-2-(methylamino)acetamide hydrochloride CAS No. 1220034-32-1

N-Allyl-2-(methylamino)acetamide hydrochloride

Cat. No. B1424044
Key on ui cas rn: 1220034-32-1
M. Wt: 164.63 g/mol
InChI Key: UFWBMTUMEOOEIX-UHFFFAOYSA-N
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Patent
US09169254B2

Procedure details

Trifluoroacetic acid (7 ml) was added to a solution of the resulting allylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester in methylene chloride (14 ml), and the mixture was stirred at room temperature for three hours. The reaction solution was concentrated under reduced pressure, and 4 N hydrochloric acid-dioxane was then added to the resulting residue. The mixture was concentrated under reduced pressure again to give N-allyl-2-methylamino-acetamide hydrochloride (577 mg). This was used in the next reaction without complete purification.
Quantity
7 mL
Type
reactant
Reaction Step One
Name
allylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C(O[C:13](=O)[N:14]([CH2:16][C:17](=[O:22])[NH:18][CH2:19][CH:20]=[CH2:21])C)(C)(C)C.C(Cl)[Cl:25]>>[ClH:25].[CH2:19]([NH:18][C:17](=[O:22])[CH2:16][NH:14][CH3:13])[CH:20]=[CH2:21] |f:3.4|

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
allylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)CC(NCC=C)=O)=O
Name
Quantity
14 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure, and 4 N hydrochloric acid-dioxane
ADDITION
Type
ADDITION
Details
was then added to the resulting residue
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure again

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.C(C=C)NC(CNC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 577 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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